

# AZD6738: A Comprehensive Technical Review of its Molecular Targets Beyond ATR Kinase

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## Compound of Interest

Compound Name: **AZD6738**

Cat. No.: **B8715501**

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## Introduction

**AZD6738**, also known as ceralasertib, is a potent and orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. By targeting ATR, **AZD6738** has shown significant promise as a monotherapy and in combination with DNA-damaging agents in various preclinical and clinical settings. While its primary mechanism of action is the inhibition of ATR, a thorough understanding of its broader molecular target profile is essential for predicting its full therapeutic potential and potential off-target liabilities. This technical guide provides an in-depth analysis of the molecular targets of **AZD6738** beyond its primary target, ATR kinase, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

## Data Presentation: Off-Target Profile of AZD6738

**AZD6738** has demonstrated a high degree of selectivity for ATR kinase. Extensive kinase profiling has been conducted to assess its activity against a wide range of other kinases. The following table summarizes the quantitative data on the off-target interactions of **AZD6738**.

Target Kinase	Assay Type	IC50 / GI50 (μM)	Fold Selectivity vs. ATR (IC50)	Reference
ATR	Enzymatic	0.001	-	[1]
mTOR	Cellular (p70S6K inhibition)	5.7	5700	[2]
DNA-PK	Cellular	>5	>5000	[2]
ATM	Cellular	>5	>5000	[2]
PI3K $\alpha$	Cellular	>30	>30000	[2]
AKT	Cellular	>5	>5000	[2]

A broad in vitro kinase screen of 442 kinases showed no kinase with >50% inhibition at a 1μM concentration of **AZD6738**.[1]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **AZD6738**'s target profile.

### In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of **AZD6738** against a target kinase.

Materials:

- Recombinant human ATR kinase
- Biotinylated peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif)
- **AZD6738** (serial dilutions)
- ATP (radiolabeled [ $\gamma$ -<sup>32</sup>P]ATP or cold ATP for non-radiometric assays)

- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 2 mM DTT, 0.01% Triton X-100)
- Streptavidin-coated plates
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Scintillation fluid (for radiometric assays) or appropriate detection reagents for non-radiometric assays
- Plate reader (scintillation counter or luminescence/fluorescence reader)

**Procedure:**

- Prepare serial dilutions of **AZD6738** in DMSO and then dilute further in kinase reaction buffer.
- In a 96-well plate, add the kinase reaction buffer, recombinant ATR kinase, and the biotinylated peptide substrate.
- Add the serially diluted **AZD6738** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- Wash the plate multiple times with wash buffer to remove unbound reagents.
- For radiometric assays, add scintillation fluid and measure the radioactivity using a scintillation counter. For non-radiometric assays, add the appropriate detection reagents and measure the signal (e.g., luminescence or fluorescence).

- Calculate the percentage of kinase inhibition for each **AZD6738** concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## Cellular CHK1 Phosphorylation Assay (Western Blot)

This protocol describes a cell-based assay to assess the inhibitory effect of **AZD6738** on the phosphorylation of CHK1, a direct downstream target of ATR.

### Materials:

- Human cancer cell line (e.g., HCT116, U2OS)
- Cell culture medium and supplements
- **AZD6738** (various concentrations)
- DNA damaging agent (e.g., hydroxyurea or UV radiation)
- Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology, #2341 or Abcam, ab58567)
  - Mouse or rabbit anti-total CHK1 (e.g., Cell Signaling Technology, #2345)

- Mouse anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **AZD6738** for 1-2 hours.
- Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours or 10 J/m<sup>2</sup> UV radiation followed by a 1-hour recovery).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and a chemiluminescence imaging system.
- Strip the membrane and re-probe for total CHK1 and  $\beta$ -actin as loading controls.

## Immunofluorescence Assay for $\gamma$ H2AX Foci Formation

This protocol details the immunofluorescent staining of  $\gamma$ H2AX, a marker of DNA double-strand breaks, which can be an indirect consequence of ATR inhibition.

#### Materials:

- Human cancer cell line (e.g., HeLa, A549)
- Glass coverslips
- Cell culture medium and supplements
- **AZD6738**
- Fixation solution (4% paraformaldehyde in PBS)
- Permeabilization solution (0.25% Triton X-100 in PBS)
- Blocking solution (5% BSA in PBS)
- Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) ( $\gamma$ H2AX) (e.g., Millipore, clone JBW301)
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium

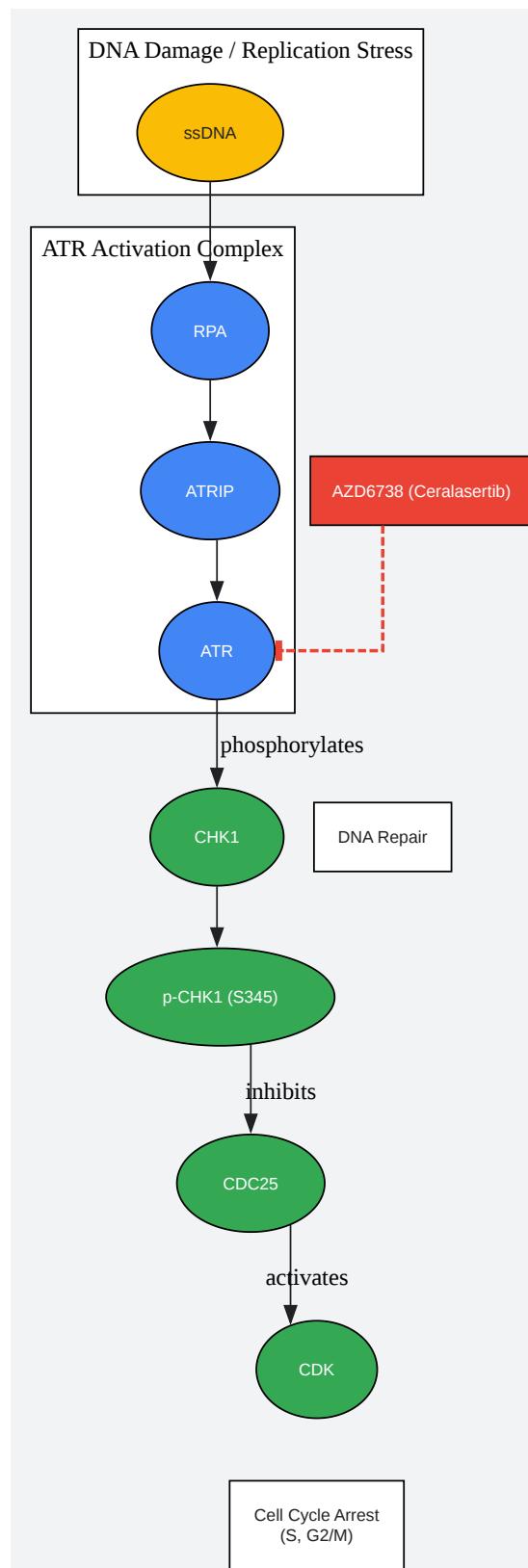
#### Procedure:

- Seed cells on glass coverslips in a 24-well plate and allow them to attach.
- Treat the cells with the desired concentration of **AZD6738** for a specified time (e.g., 24 hours).
- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

- Wash with PBS and block with 5% BSA for 1 hour.
- Incubate with the primary anti- $\gamma$ H2AX antibody (e.g., 1:800 dilution in blocking buffer) for 1-2 hours at room temperature.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize and quantify the  $\gamma$ H2AX foci using a fluorescence microscope and image analysis software.

## Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of **AZD6738** and its off-target interaction with the mTOR pathway.



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Caption: **AZD6738** inhibits the ATR signaling pathway.

Caption: Off-target inhibition of the mTOR pathway by **AZD6738**.

## Conclusion

**AZD6738** is a highly selective inhibitor of ATR kinase, with minimal off-target activity at clinically relevant concentrations. The most notable off-target interaction is with mTOR, albeit with a significantly lower potency. This high selectivity underscores the targeted nature of **AZD6738**'s mechanism of action, which is primarily driven by the inhibition of the ATR-CHK1 signaling axis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the on- and off-target effects of **AZD6738** and other ATR inhibitors. The signaling pathway diagrams provide a visual representation of the key molecular interactions, aiding in the conceptual understanding of **AZD6738**'s function. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics targeting the DNA damage response.

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## References

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